Enhanced Lipophilicity Over Simple Phenethylamines
The XLogP3 value of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine is 3.6, as computed by PubChem. [1] This is substantially higher than that of the simpler analog 2-(3-bromophenyl)ethylamine, which lacks the second phenyl ring and has a predicted XLogP3 of approximately 2.3-2.6 (estimated from similar compounds). [2] The increased lipophilicity directly impacts membrane permeability and is a key factor in drug design and lead optimization.
(+1.0 to +1.3 log units)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 2-(3-Bromophenyl)ethylamine (estimated) = 2.3-2.6 |
| Quantified Difference | +1.0 to +1.3 log units |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity suggests improved ability to cross biological membranes, making this compound more suitable for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is critical.
- [1] PubChem. Compound Summary for CID 82039632, 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine. Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] BindingDB. BDBM50262754, 2-(3-bromophenyl)ethylamine. Assay Summary. Accessed April 2026. View Source
